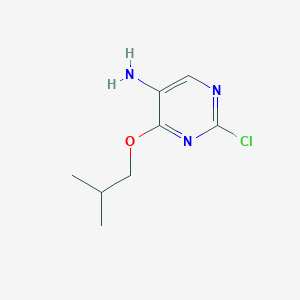![molecular formula C13H18O B13308384 2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal is an organic compound with the molecular formula C13H18O. It is also known by other names such as isopropyl phenyl propionaldehyde. This compound is characterized by the presence of a propanal group attached to a phenyl ring, which is further substituted with an isopropyl group. It is commonly used in various industrial applications, including as a fragrance agent due to its pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(propan-2-yl)phenyl]propanal typically involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form isopropylbenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanal to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process also involves purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 2-Methyl-2-[4-(propan-2-yl)phenyl]propanoic acid.
Reduction: 2-Methyl-2-[4-(propan-2-yl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-[4-(propan-2-yl)phenyl]propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound’s hydrophobic phenyl ring allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-phenylpropanal: Similar structure but lacks the isopropyl group.
3,4-Methylenedioxyphenylpropan-2-one: Contains a methylenedioxy group instead of the isopropyl group.
2-Phenylpropanal: Lacks the methyl and isopropyl groups.
Uniqueness
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal is unique due to the presence of both the isopropyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific fragrance profiles and chemical stability.
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-methyl-2-(4-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(2)11-5-7-12(8-6-11)13(3,4)9-14/h5-10H,1-4H3 |
InChI-Schlüssel |
HGECJFVPNUYRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


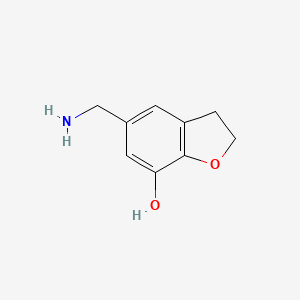
![N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine](/img/structure/B13308307.png)
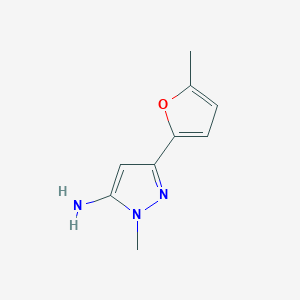
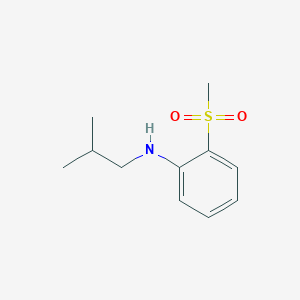
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
![3-[2-(Methylsulfanyl)ethoxy]azetidine](/img/structure/B13308343.png)
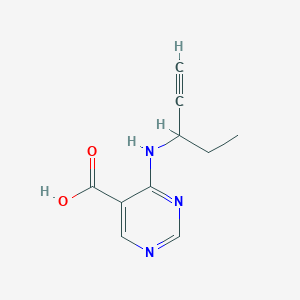
![N-[(2-Fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B13308347.png)
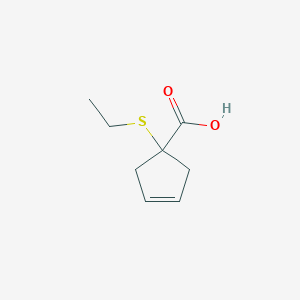
![(1-Cyclopropylethyl)[(1-ethylpyrrolidin-2-YL)methyl]amine](/img/structure/B13308351.png)
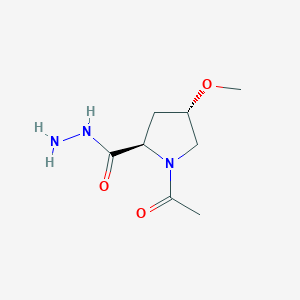
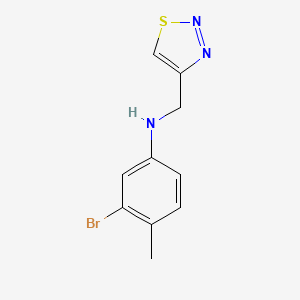
![3-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308360.png)
